molecular formula C7H15ClN4 B1446817 5-(1H-1,2,3-triazol-1-yl)pentan-1-amine hydrochloride CAS No. 1820718-61-3

5-(1H-1,2,3-triazol-1-yl)pentan-1-amine hydrochloride

Cat. No. B1446817
CAS RN: 1820718-61-3
M. Wt: 190.67 g/mol
InChI Key: XAVAKTWVHSHKSE-UHFFFAOYSA-N
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Description

5-(1H-1,2,3-triazol-1-yl)pentan-1-amine dihydrochloride is a chemical compound with the CAS Number: 1820718-61-3 . It has a molecular weight of 227.14 .


Synthesis Analysis

The synthesis of 1H-1,2,3-triazole, a component of the compound, was achieved by German chemists Otto Dimroth and Gustav Fester in 1910 by heating a solution of hydrazoic acid (HN3) and acetylene at 100 ºC for 70 hours . Sodium azide can be used in place of HN3 if the solution is acidified .


Molecular Structure Analysis

The InChI Code of the compound is 1S/C7H14N4.2ClH/c8-4-2-1-3-6-11-7-5-9-10-11;;/h5,7H,1-4,6,8H2;2*1H . This indicates that the compound consists of a 1H-1,2,3-triazol-1-yl group attached to a pentan-1-amine group, along with two hydrochloride groups.


Physical And Chemical Properties Analysis

The compound is solid in physical form . It has a molecular weight of 227.14 . The compound is highly stable, like all triazoles .

Scientific Research Applications

Supramolecular Metallogels

5-(1H-1,2,3-Triazol-5-yl)isophthalic Acid: , a compound structurally related to the one , has been used to synthesize new supramolecular metallogels. These metallogels have potential applications in biomedicine , sensors , catalysis , and environmental remediation due to their viscoelastic properties and ability to form stable and homogeneous gels .

Drug Discovery

The triazole ring, found in the structure of the compound, is a common motif in pharmaceuticals. It’s known for high chemical stability and hydrogen bonding ability, making it valuable in the development of new medicinal compounds, including anticonvulsants , antibiotics , and anticancer drugs .

Nanotube Production

Triazole derivatives have been utilized in the production of nanotubes. This application is significant in the field of nanotechnology , where the unique properties of nanotubes can be harnessed for various technological advancements .

Agrochemicals

Compounds containing the triazole core are used in the manufacturing of agrochemicals. These chemicals play a crucial role in agriculture by protecting crops from pests and diseases, thereby enhancing food security .

Corrosion Inhibitors

The triazole derivatives are also applied as corrosion inhibitors, particularly for copper alloys. This application is essential in industrial maintenance and preservation of machinery and structures .

Material Science

Due to its versatile nature, the triazole compound is used in material science, particularly in the development of photostabilizers , dyes , and photographic materials . These materials are crucial for various industries, including the printing and textile industries .

Bioconjugation Strategies

The compound’s derivatives have relevance in bioconjugation strategies. This involves attaching biomolecules to other molecules, which can be used in drug delivery systems and diagnostic assays .

Supramolecular Chemistry

Lastly, the triazole ring is significant in supramolecular chemistry, where it contributes to the creation of complex structures with specific functions. This has implications in the development of liquid crystals and polymeric materials .

properties

IUPAC Name

5-(triazol-1-yl)pentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4.ClH/c8-4-2-1-3-6-11-7-5-9-10-11;/h5,7H,1-4,6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVAKTWVHSHKSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=N1)CCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(1H-1,2,3-triazol-1-yl)pentan-1-amine hydrochloride
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5-(1H-1,2,3-triazol-1-yl)pentan-1-amine hydrochloride
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5-(1H-1,2,3-triazol-1-yl)pentan-1-amine hydrochloride
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5-(1H-1,2,3-triazol-1-yl)pentan-1-amine hydrochloride
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5-(1H-1,2,3-triazol-1-yl)pentan-1-amine hydrochloride
Reactant of Route 6
5-(1H-1,2,3-triazol-1-yl)pentan-1-amine hydrochloride

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